

(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol CAS number

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Compound of Interest

Compound Name: (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol

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An In-depth Technical Guide to (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol

Compound Identification

Identifier	Value
Chemical Name	(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol
Synonyms	(S)-3,3'-Dibromo-1,1'-Binaphthalene-2,2'-diol, (S)-3,3'-Dibromo-BINOL, (S)-Dibromo-1,1'-Bi-2,2'-naphthol, (S)-Dibromo-1,1'-Binaphthalene-2,2'-diol, (S)-Dibromo-1,1-Binaphthol, (S)-Dibromo-bi-2-naphthol.[1]
CAS Number	119707-74-3[1][2][3]
Molecular Formula	C ₂₀ H ₁₂ Br ₂ O ₂ [1][2]
Molecular Weight	444.12 g/mol [1][2]

Physicochemical Properties

(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol, a derivative of the well-known chiral ligand BINOL (1,1'-bi-2-naphthol), is a solid at room temperature.[2] Its axial chirality, arising from restricted rotation around the C1-C1' bond, makes it a valuable asset in asymmetric synthesis.[4][5]

Property	Value
Appearance	White to light yellow to light orange powder/crystal[2]
Melting Point	256-260 °C
Purity	Typically >96%[1]
Storage Temperature	Room temperature, recommended in a cool and dark place (<15°C)[2]

Synthesis

The synthesis of **(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol** typically involves the regioselective bromination of (S)-BINOL. The direct electrophilic substitution on the aromatic rings of optically active BINOL is a common strategy for its structural modification.[5][6]

Experimental Protocol: Bromination of (S)-BINOL

A general procedure for the bromination of a BINOL derivative involves reacting it with a brominating agent in a suitable solvent. For instance, reacting (S)-6,6'-di-tert-butyl-BINOL with excess bromine in dichloromethane at -78°C for 3 hours yielded the 3,3'-dibromo product in 80% yield.[6] While this is for a substituted BINOL, a similar principle applies to the synthesis of **(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol** from (S)-BINOL.

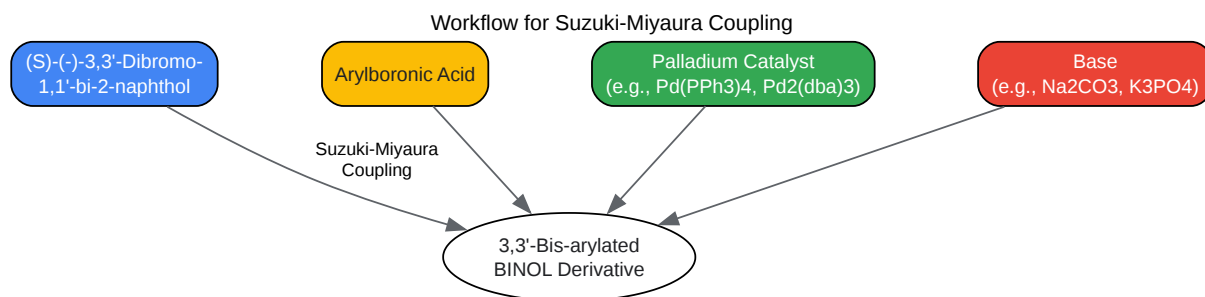
Applications in Asymmetric Catalysis

(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol is a versatile precursor for a variety of chiral ligands and catalysts used in asymmetric synthesis.[7] The bromine atoms at the 3 and 3' positions act as synthetic handles for further derivatization, allowing for the fine-tuning of steric and electronic properties of the resulting ligands.[7]

Suzuki-Miyaura Coupling for 3,3'-Bis-arylated BINOL Derivatives

A key application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize 3,3'-bis-arylated BINOL derivatives.[7] These derivatives are valuable

chiral ligands.



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Caption: Suzuki-Miyaura coupling of **(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol**.

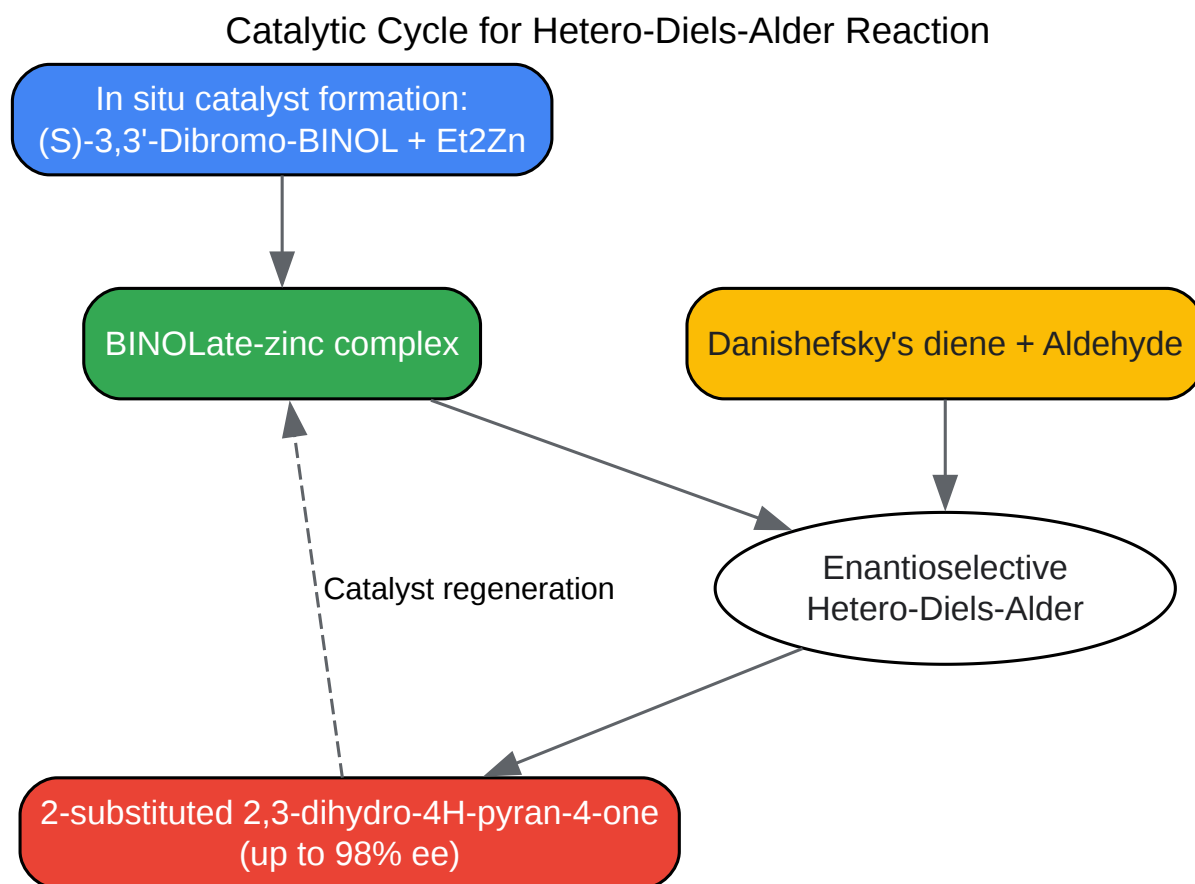
Experimental Protocol: Suzuki-Miyaura Coupling

An efficient catalytic system for this transformation involves the use of a palladium catalyst, a ligand, a base, and an arylboronic acid.^[7]

Palladium Catalyst	Ligand	Base	Arylboronic Acid	Yield
Pd(PPh ₃) ₄	PPh ₃	Na ₂ CO ₃	Phenylboronic acid	>95% ^[7]
Pd ₂ (dba) ₃	SPhos	K ₃ PO ₄	4-Methoxyphenylboronic acid	92% ^[7]

Enantioselective Hetero-Diels-Alder Reaction

A BINOLate-zinc complex, prepared in situ from diethylzinc (Et₂Zn) and 3,3'-dibromo-BINOL, serves as a highly efficient catalyst for the enantioselective hetero-Diels-Alder reaction of Danishefsky's diene with aldehydes.^[8] This reaction produces 2-substituted 2,3-dihydro-4H-pyran-4-ones in high yields and enantiomeric excess.^[8]



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Caption: Catalytic cycle using a (S)-3,3'-Dibromo-BINOL-Zn complex.

Experimental Protocol: Enantioselective Hetero-Diels-Alder Reaction

The catalyst is prepared in situ from Et_2Zn and 3,3'-dibromo-BINOL.[8] The reaction between Danishefsky's diene and various aldehydes is then carried out in the presence of this catalyst, leading to the desired products with high enantioselectivity.[8] The enantioselectivity of the reaction is influenced by temperature, with lower temperatures generally leading to higher enantiomeric excess.[8]

Safety Information

Hazard	Description
Pictograms	GHS09 (Hazardous to the aquatic environment)
Signal Word	Warning
Hazard Statements	H410: Very toxic to aquatic life with long-lasting effects
Precautionary Statements	P273: Avoid release to the environment. P501: Dispose of contents/container in accordance with local regulations.
Personal Protective Equipment	Eyeshields, Gloves, type N95 (US) respirator
Storage Class	11: Combustible Solids

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